Cas no 2248259-63-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate is a specialized chemical intermediate used in organic synthesis, particularly in peptide coupling and protecting group strategies. Its structure incorporates both a phthalimide-derived activating group and a Boc-protected amino acid moiety, enabling efficient amide bond formation under mild conditions. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for amines, facilitating selective deprotection in multi-step syntheses. The 2-methylphenyl substituent enhances steric control, improving regioselectivity in complex reactions. This compound is particularly valuable in medicinal chemistry for constructing structurally diverse scaffolds with high purity and yield. Its stability under standard storage conditions ensures reliable performance in demanding synthetic applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate structure
2248259-63-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
CAS番号:2248259-63-2
MF:C22H22N2O6
メガワット:410.419886112213
CID:6434229
PubChem ID:165727681

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-6521777
    • 2248259-63-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
    • インチ: 1S/C22H22N2O6/c1-13-9-5-6-10-14(13)17(23-21(28)29-22(2,3)4)20(27)30-24-18(25)15-11-7-8-12-16(15)19(24)26/h5-12,17H,1-4H3,(H,23,28)
    • InChIKey: YXOIQIQBVRJBIN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=CC=1C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 410.14778643g/mol
  • どういたいしつりょう: 410.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521777-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
1g
$642.0 2023-05-31
Enamine
EN300-6521777-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
5g
$1862.0 2023-05-31
Enamine
EN300-6521777-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
2.5g
$1260.0 2023-05-31
Enamine
EN300-6521777-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
0.25g
$591.0 2023-05-31
Enamine
EN300-6521777-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
0.5g
$616.0 2023-05-31
Enamine
EN300-6521777-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
0.05g
$539.0 2023-05-31
Enamine
EN300-6521777-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
0.1g
$565.0 2023-05-31
Enamine
EN300-6521777-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate
2248259-63-2
10g
$2762.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate: A Comprehensive Overview

The compound with CAS No. 2248259-63-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate, is a highly specialized organic molecule with significant applications in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural features and potential utility in advanced chemical systems.

The molecular structure of this compound is characterized by a 1,3-dioxo isoindole core, which serves as a versatile scaffold for further functionalization. The isoindole moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the design of complex molecules. Additionally, the presence of a tert-butoxy carbonyl (Boc) group introduces a protective functionality that is often utilized in peptide synthesis and other areas requiring controlled deprotection steps.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of self-healing polymers and stimuli-responsive systems. Researchers have demonstrated that the incorporation of this isoindole derivative into polymer networks can enhance mechanical properties while enabling responsive behavior under specific environmental conditions. For instance, the Boc group can act as a reversible protective unit, allowing for dynamic chemical transformations within the material framework.

In terms of synthesis, this compound is typically prepared through a multi-step process involving isoindole formation, followed by functionalization with the Boc group and subsequent coupling reactions to introduce the aromatic substituent. The synthesis pathway has been optimized to achieve high yields and purity, leveraging modern techniques such as microwave-assisted chemistry and catalytic methods.

The application of this compound extends beyond materials science into the field of drug delivery systems. Its structural versatility allows for the design of carriers that can encapsulate bioactive molecules while providing controlled release profiles. The isoindole core has been shown to exhibit biocompatibility, making it suitable for use in medical applications.

Furthermore, this compound has been explored as a building block in supramolecular chemistry, where its ability to form hydrogen bonds and other non-covalent interactions facilitates the assembly of complex molecular architectures. Recent advancements in this area have demonstrated its utility in constructing dynamic covalent networks with tunable properties.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of organic synthesis and materials innovation.

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